1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidin-1-ylsulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenyl group. The chlorophenyl group can be synthesized through the chlorination of phenol. Subsequently, the pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. The oxadiazole ring is then formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the compound, leading to the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic properties, making it a candidate for the development of new medications.
Industry: Its unique chemical properties can be harnessed for various industrial applications, such as in the production of advanced materials.
Mechanism of Action
When compared to similar compounds, 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other chlorophenyl derivatives or oxadiazole-containing molecules, but this compound's specific combination of functional groups gives it distinct properties and advantages.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanol
4-Chloro-alpha-methylbenzyl alcohol
1-(4-Chlorophenyl)ethyl alcohol
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHBHNRQAZSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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